2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by acetylation and subsequent treatment with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced imidazo[4,5-b]pyridine compounds.
Scientific Research Applications
2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials
Mechanism of Action
The mechanism of action of 2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and use in optoelectronic devices.
Triazolopyrimidine: Shares some structural similarities and is used in pharmaceuticals and agrochemicals .
Uniqueness
2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
85930-03-6 |
---|---|
Molecular Formula |
C8H8N3NaO2 |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
sodium;3-acetyl-1,5-dihydroimidazo[4,5-b]pyridin-4-id-2-one |
InChI |
InChI=1S/C8H8N3O2.Na/c1-5(12)11-7-6(10-8(11)13)3-2-4-9-7;/h2-3H,4H2,1H3,(H,10,13);/q-1;+1 |
InChI Key |
PKZVCFSCABUAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC[N-]2)NC1=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.